N-[2-(2-chlorophenyl)ethyl]-N'-(2,6-dimethylphenyl)ethanediamide
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Overview
Description
N’-[2-(2-Chlorophenyl)ethyl]-N-(2,6-dimethylphenyl)ethanediamide is an organic compound with the molecular formula C18H19ClN2O2 It is characterized by the presence of a chlorophenyl group and a dimethylphenyl group attached to an ethanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(2-Chlorophenyl)ethyl]-N-(2,6-dimethylphenyl)ethanediamide typically involves the reaction of 2-(2-chlorophenyl)ethylamine with 2,6-dimethylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of N’-[2-(2-Chlorophenyl)ethyl]-N-(2,6-dimethylphenyl)ethanediamide may involve the use of large-scale reactors and automated systems to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(2-Chlorophenyl)ethyl]-N-(2,6-dimethylphenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N’-[2-(2-Chlorophenyl)ethyl]-N-(2,6-dimethylphenyl)ethanediamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-[2-(2-Chlorophenyl)ethyl]-N-(2,6-dimethylphenyl)ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N’-[2-(4-Chlorophenyl)ethyl]-N-(2,6-dimethylphenyl)ethanediamide
- N’-[2-(2-Chlorophenyl)ethyl]-N-(2,4-dimethylphenyl)ethanediamide
Uniqueness
N’-[2-(2-Chlorophenyl)ethyl]-N-(2,6-dimethylphenyl)ethanediamide is unique due to its specific substitution pattern on the phenyl rings, which can influence its chemical reactivity and biological activity. The presence of both chlorophenyl and dimethylphenyl groups provides a distinct set of properties that can be leveraged in various applications.
Properties
Molecular Formula |
C18H19ClN2O2 |
---|---|
Molecular Weight |
330.8 g/mol |
IUPAC Name |
N-[2-(2-chlorophenyl)ethyl]-N'-(2,6-dimethylphenyl)oxamide |
InChI |
InChI=1S/C18H19ClN2O2/c1-12-6-5-7-13(2)16(12)21-18(23)17(22)20-11-10-14-8-3-4-9-15(14)19/h3-9H,10-11H2,1-2H3,(H,20,22)(H,21,23) |
InChI Key |
IITIVPGGZSCITB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(=O)NCCC2=CC=CC=C2Cl |
Origin of Product |
United States |
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